Quarfloxin
Overview
Description
Quarfloxin, also known as CX-3543, is a first-in-class clinical G-quadruplex-targeting drug . It was originally derived from a group of fluoroquinolones that were shown to have dual topoisomerase II (Top2) and G-quadruplex (G4) interactions . Quarfloxin belongs to the class of organic compounds known as phenoxazines .
Molecular Structure Analysis
Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . It is derived from a group of fluoroquinolones and has been shown to have interactions with G-quadruplexes . More detailed structural analysis would require specific experimental data.
Physical And Chemical Properties Analysis
Quarfloxin is a complex organic compound with the molecular formula C35H33FN6O3 . Detailed physical and chemical properties would require specific experimental data.
Scientific Research Applications
Antineoplastic Activity
Quarfloxin, a fluoroquinolone derivative, exhibits antineoplastic (anti-cancer) activity. It disrupts the interaction between nucleolin protein and a G-quadruplex DNA structure in the ribosomal DNA (rDNA) template, which is crucial for rRNA biogenesis. This interaction is typically overexpressed in cancer cells, and its disruption can inhibit ribosome synthesis and trigger tumor cell apoptosis. This mechanism suggests its potential as a targeted treatment in cancer therapy (Definitions, 2020).
Pharmacokinetic Profile in Cancer Therapy
A Phase I study of Quarfloxin has been completed in patients with advanced solid tumors, focusing on its pharmacokinetic attributes. The study explored the maximum tolerated dose, dose-limiting toxicities, and the pharmacokinetic profile when administered intravenously. It revealed that Quarfloxin's plasma concentration increased proportionally with dose escalation, without significant accumulation. The reversible association of Quarfloxin with blood cells implies its potential for weekly administration (Papadopoulos et al., 2007).
Role in G-Quadruplex-Targeted Anticancer Strategies
Quarfloxin is part of the clinical evaluation of G-quadruplexes (G4s) as anticancer drugs. G4s, including ligands and aptamers like Quarfloxin, are explored as both therapeutic tools and targets in cancer cells. This research underlines the broader application of synthetic G4 ligands in discovering new anticancer therapeutics and understanding their mechanisms of action (Carvalho et al., 2020).
Potential in Treating Malaria
Research indicates that DNA G-quadruplexes, which can be stabilized by drugs like Quarfloxin, are detected in the nuclei of the malaria parasite Plasmodium falciparum. Despite its A/T-biased genome, which limits G-quadruplex formation, the parasite shows sensitivity to G-quadruplex-stabilizing drugs. Quarfloxin, originally trialed as an anticancer drug, demonstrates potential for repurposing as an antimalarial drug with a novel mode of action, suggesting its broader application beyond oncology (Harris et al., 2018).
Future Directions
G-quadruplexes, like the ones Quarfloxin targets, are viewed as emerging therapeutic targets in oncology . The well-defined targets and structural information of DNA G-quadruplexes are essential for understanding their biological functions, as well as for the rational design of small molecules targeting these structures . Therefore, the future directions of research on Quarfloxin and similar compounds may involve further exploration of their potential as anticancer drugs .
properties
IUPAC Name |
15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-(3-pyrazin-2-ylpyrrolidin-1-yl)-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23?,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQIDNWTQOYDLF-CGAIIQECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33FN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quarfloxin | |
CAS RN |
865311-47-3 | |
Record name | Quarfloxin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865311473 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quarfloxin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06638 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | QUARFLOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M31J5031Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.